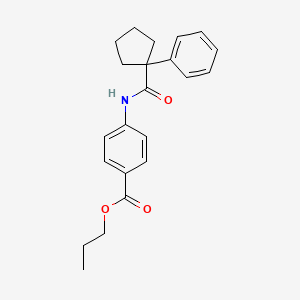![molecular formula C21H19F2N5O2 B2980345 5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine CAS No. 2380176-93-0](/img/structure/B2980345.png)
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with fluoropyridine, piperazine, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrimidine intermediates. Common synthetic routes include:
Nucleophilic Substitution: Fluoropyridines can be synthesized by nucleophilic substitution of chlorine in chloropyridines with potassium fluoride (KF).
Cyclization Reactions: Pyrimidine rings are often formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final assembly of the compound may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions.
Reduction: The fluoropyridine moiety can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine and pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like potassium fluoride (KF) and palladium catalysts are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol derivative, while reduction of the fluoropyridine moiety could produce a fluorinated amine.
Applications De Recherche Scientifique
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated components may impart unique properties to materials, such as increased stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated molecules with biological systems.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The fluoropyridine and piperazine moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties.
4-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
Fluorinated Indoles: Compounds with a fluorine atom on an indole ring, used in various biological applications.
Uniqueness
5-Fluoro-4-[4-(5-fluoropyridine-3-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of fluoropyridine, piperazine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propriétés
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O2/c1-30-17-4-2-14(3-5-17)19-18(23)20(26-13-25-19)27-6-8-28(9-7-27)21(29)15-10-16(22)12-24-11-15/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKTPZGQLFBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CN=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980269.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2980270.png)


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2980275.png)
![N-(4-bromophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2980276.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[(4-ethylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2980278.png)
![methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate](/img/structure/B2980279.png)
![3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2980283.png)

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)
